Dibutyltin Dichloride-d18 chemical properties
Dibutyltin Dichloride-d18 chemical properties
An In-depth Technical Guide to Dibutyltin Dichloride-d18: Properties, Applications, and Analytical Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dibutyltin Dichloride-d18 (DBTC-d18), a critical reagent in modern analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its application, the causality behind experimental choices, and the self-validating systems required for robust scientific inquiry.
Introduction: The Quintessential Internal Standard
Dibutyltin Dichloride-d18 is the isotopically labeled analogue of Dibutyltin Dichloride (DBTC), an organotin compound with wide industrial use as a PVC stabilizer, catalyst, and biocide.[1][2] Due to the environmental prevalence and toxicological significance of organotin compounds, accurate quantification is paramount.[3][4] DBTC-d18 serves as an ideal internal standard for this purpose, particularly in mass spectrometry-based methods.
The core principle behind its utility is isotopic dilution, a powerful technique for achieving high accuracy and precision in quantitative analysis.[5][6][7] By introducing a known quantity of DBTC-d18 into a sample, variations arising from sample preparation, matrix effects, and instrument instability can be effectively normalized.[8][9][10] This is because the deuterated standard is chemically identical to the native analyte, ensuring it behaves similarly throughout the entire analytical workflow, from extraction to ionization.[11][12]
Core Chemical and Physical Properties
The fundamental properties of Dibutyltin Dichloride-d18 are summarized below. Note that while the CAS number 683-18-1 technically refers to the unlabeled compound, it is frequently used by suppliers to identify the deuterated analogue.[13][14][15]
| Property | Value | Source(s) |
| Chemical Name | Dibutyltin Dichloride-d18 | [15] |
| Synonyms | Di-n-butyltin Dichloride-d18, Dibutyldichlorostannane-d18 | [15][16] |
| CAS Number | 683-18-1 (unlabeled) | [13][17] |
| Molecular Formula | C₈D₁₈Cl₂Sn | [14] |
| Molecular Weight | ~321.96 g/mol | [14][15] |
| Appearance | White to Off-White Crystalline Solid | [15][16][18] |
| Melting Point | 39 °C | [18][19] |
| Boiling Point | 135 °C at 10 mm Hg | [19] |
| Solubility | Soluble in organic solvents (Chloroform, Dichloromethane, DMSO); limited solubility in water, hydrolyzes in hot water. | [13][16][19] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere. | [15][18] |
| Sensitivity | Moisture Sensitive | [18][19] |
The Principle of Isotopic Dilution Mass Spectrometry (IDMS)
The superiority of a deuterated internal standard stems from its ability to perfectly mimic the analyte of interest without being naturally present in the sample. Isotope Dilution Mass Spectrometry (IDMS) is recognized by regulatory bodies like the FDA and EMA as a gold-standard quantification technique.[10]
The process is conceptually straightforward:
-
A known amount of the isotopically labeled standard (the "spike," e.g., DBTC-d18) is added to the sample containing an unknown amount of the native analyte (e.g., DBTC).[5][7]
-
The sample undergoes processing (extraction, derivatization, cleanup). During these steps, any loss of the native analyte is accompanied by a proportional loss of the labeled standard.
-
The final extract is analyzed by a mass-sensitive detector, typically a mass spectrometer coupled with gas chromatography (GC-MS).[20][21]
-
The instrument measures the signal intensity ratio of the native analyte to the labeled standard. Since the amount of standard added is known, the initial concentration of the native analyte can be calculated with high precision.[22][23]
This ratiometric approach corrects for procedural inconsistencies and matrix-induced signal suppression or enhancement, which are significant challenges in complex sample types like environmental water, soil, or biological tissues.[11][12]
Experimental Protocol: Quantification of Dibutyltin in Water Samples
This protocol provides a self-validating workflow for the determination of DBTC in environmental water samples using DBTC-d18 as an internal standard, followed by derivatization and GC-MS analysis. The derivatization step is critical because polar organotin compounds like DBTC are not sufficiently volatile for direct GC analysis.[20][24] Ethylation using sodium tetraethylborate is a common and effective method.[21][25]
Materials and Reagents
-
Dibutyltin Dichloride-d18 (Internal Standard)
-
Dibutyltin Dichloride (Calibration Standard)
-
Sodium tetraethylborate (NaBEt₄), 1% solution in water (prepare fresh)
-
Hexane (pesticide grade or equivalent)
-
Sodium Acetate Buffer (pH 4.5-5.0)
-
Anhydrous Sodium Sulfate
-
Deionized Water (18.2 MΩ·cm)
-
Glassware: 1 L separatory funnels, autosampler vials with PTFE-lined caps, graduated cylinders.
Step-by-Step Methodology
-
Sample Collection & Preservation: Collect water samples in amber glass bottles. Acidify to pH < 2 with a suitable acid if storage is required. Before analysis, adjust the sample pH to 4.5-5.0 using the sodium acetate buffer.[25][26]
-
Internal Standard Spiking: To a 500 mL aliquot of the pH-adjusted water sample in a separatory funnel, add a precise volume of a known concentration of DBTC-d18 solution (e.g., 50 µL of a 1.0 µg/mL solution). This step is the cornerstone of the isotopic dilution method; accurate pipetting is essential.
-
In-Situ Derivatization: Add 1-2 mL of the freshly prepared 1% sodium tetraethylborate solution to the separatory funnel. Gently shake to mix and allow the reaction to proceed for 30-60 minutes at room temperature.[25][26] This converts the ionic DBTC and DBTC-d18 into their volatile ethylated forms.
-
Liquid-Liquid Extraction (LLE): Add 50 mL of hexane to the separatory funnel. Cap and shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate.
-
Drying and Concentration: Drain the lower aqueous layer to waste. Pass the upper hexane layer through a funnel containing anhydrous sodium sulfate to remove residual water. Collect the dried extract. Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
GC-MS Analysis: Transfer the final extract to an autosampler vial. Analyze using a GC-MS system equipped with a capillary column suitable for nonpolar compounds.
-
Quantification: Create a calibration curve using standards containing known concentrations of native DBTC and a constant concentration of DBTC-d18. Plot the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. Determine the concentration of DBTC in the unknown sample from this curve.
Synthesis and Characterization
While most researchers will purchase DBTC-d18 commercially, understanding its synthesis provides valuable context. The preparation of isotopically labeled organotin compounds can be complex.[27] A common strategy involves the reaction of an isotopically enriched starting material, such as deuterated butyl Grignard reagent, with a tin halide.
Characterization of the final product is crucial to confirm chemical identity and isotopic enrichment. This is typically achieved using:
-
NMR Spectroscopy: To confirm the structure and the position of the deuterium labels.
-
Mass Spectrometry: To verify the molecular weight and determine the degree of isotopic enrichment.
Safety, Handling, and Disposal
Organotin compounds are highly toxic and must be handled with extreme care.[3][28] DBTC is toxic if swallowed or inhaled, causes severe skin and eye irritation, and is suspected of causing reproductive harm.[29][30]
Always adhere to the following safety protocols:
-
Engineering Controls: Always handle DBTC-d18 inside a certified chemical fume hood to prevent inhalation.[29][31]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.[29][32]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[15]
-
Disposal: Dispose of waste material containing organotins as hazardous chemical waste in accordance with local, state, and federal regulations.[28][33] Do not discharge into the environment.[33]
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